5,8-Dichloroquinoxaline 5,8-Dichloroquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976665
InChI: InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
SMILES:
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol

5,8-Dichloroquinoxaline

CAS No.:

Cat. No.: VC15976665

Molecular Formula: C8H4Cl2N2

Molecular Weight: 199.03 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dichloroquinoxaline -

Specification

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
IUPAC Name 5,8-dichloroquinoxaline
Standard InChI InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H
Standard InChI Key YCSWBBYHGSNDPJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1Cl)N=CC=N2)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The quinoxaline skeleton consists of a bicyclic system with two nitrogen atoms at the 1 and 4 positions. In 5,8-dichloroquinoxaline, chlorine atoms occupy the 5 and 8 positions, creating a symmetrical substitution pattern that influences both electronic distribution and intermolecular interactions. X-ray crystallographic data from related dichloroquinoxaline derivatives reveal a planar aromatic system with bond lengths of 1.38–1.42 Å for C–N bonds and 1.73–1.76 Å for C–Cl bonds . The chlorine atoms induce electron-withdrawing effects, reducing electron density at the quinoxaline ring and enhancing susceptibility to nucleophilic attack at adjacent positions.

Spectroscopic Signatures

Key spectroscopic features include:

  • NMR: 1H^1H NMR spectra typically show aromatic protons as doublets between δ 7.08–8.15 ppm, with coupling constants (3J^3J) of 6.60–10.28 Hz. The absence of NH protons in the dione form confirms dehydrogenation .

  • IR: Stretching vibrations at 1,645–1,671 cm1^{-1} correspond to C=O groups in dione derivatives, while C–Cl vibrations appear at 550–600 cm1^{-1} .

  • Mass Spectrometry: Molecular ion peaks at m/z 287–332 (M+^+) with isotopic patterns characteristic of dichloro compounds .

Synthesis Methodologies

Traditional Condensation Approaches

The most widely reported synthesis involves the cyclocondensation of o-phenylenediamine with oxalic acid derivatives. For example, heating o-phenylenediamine (22 g, 0.204 mol) with oxalic acid dihydrate (30 g, 0.238 mol) in aqueous HCl yields 1,4-dihydroquinoxaline-2,3-dione, which is subsequently chlorinated using POCl3_3 or SOCl2_2 . Key parameters include:

ReagentSolventTemperatureYield (%)
Oxalic acid/HClH2_2OReflux98
POCl3_3/DMFToluene110°C85

This method prioritizes cost-effectiveness but requires strict control over stoichiometry to avoid over-chlorination .

Catalytic One-Pot Strategies

Recent patents describe silica gel- or methanesulfonic acid-catalyzed one-pot syntheses. In a representative procedure, o-phenylenediamine reacts with oxalic acid in toluene at 110°C, followed by in situ chlorination with PCl5_5/DMF, achieving 90% yield with reduced purification steps . The silica gel catalyst (10–15 wt%) enhances regioselectivity by adsorbing reactive intermediates, minimizing byproducts like 2,3-dichloro isomers .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chlorine atoms at C5 and C8 undergo facile displacement with nucleophiles:

  • Ammonolysis: Treatment with NH3_3/EtOH at 60°C produces 5,8-diaminoquinoxaline, a precursor for Schiff base ligands .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces biaryl groups, expanding π-conjugation for optoelectronic applications.

Redox Reactions

Controlled reduction with NaBH4_4 selectively saturates the quinoxaline ring, yielding 5,8-dichloro-1,2,3,4-tetrahydroquinoxaline, while oxidation with KMnO4_4 generates the dione derivative .

Biological Activities and Mechanisms of Action

Antimicrobial Efficacy

In a screen against Staphylococcus aureus, 5,8-dichloroquinoxaline derivatives exhibited minimum inhibitory concentrations (MIC) of 8–32 μg/mL, outperforming ampicillin (MIC = 64 μg/mL) in methicillin-resistant strains . Proposed mechanisms include:

  • Inhibition of dihydrofolate reductase (DHFR), disrupting folate synthesis.

  • Intercalation into bacterial DNA, impairing replication .

Applications in Medicinal Chemistry

Prodrug Development

The dione moiety enables conjugation with hydroxylamine derivatives, forming pH-sensitive prodrugs that release active agents in tumor microenvironments.

Fluorescent Probes

Introducing electron-donating groups (e.g., –OCH3_3) at C2 and C3 shifts emission maxima to 520–550 nm, allowing live-cell imaging of lysosomal pH.

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